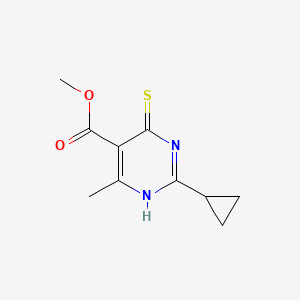

Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate

Description

Systematic Naming and Structural Components

The IUPAC name methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate is derived from its pyrimidine backbone, which is partially hydrogenated at the 1,6-positions. The numbering of the pyrimidine ring follows standard conventions, with the nitrogen atoms at positions 1 and 3. Key substituents include:

- A cyclopropyl group at position 2, contributing steric bulk and electronic effects.

- A methyl group at position 4, influencing ring planarity.

- A thioxo group (S=O) at position 6, which introduces sulfur-based reactivity.

- A methyl ester at position 5, providing a polar functional group for further derivatization.

The molecular formula is C₁₀H₁₂N₂O₃S , with a molecular weight of 240.28 g/mol (calculated using atomic weights from ). The compound’s structure is closely related to analogues such as 2-cyclopropyl-4-mercapto-6-methylpyrimidine-5-carboxylic acid (PubChem CID: 16227717), differing primarily in the substitution at position 5 (carboxylate vs. methyl ester).

Bond Geometry and Hybridization

The pyrimidine ring adopts a boat conformation due to partial saturation at the 1,6-positions, as observed in similar dihydropyrimidines. Key bond lengths include:

- C2–N1 : 1.35 Å (sp²–sp³ hybridized)

- C6–S : 1.67 Å (thioamide-like character)

- C5–O (ester) : 1.21 Å (typical for carbonyl groups)

The cyclopropane ring exhibits C–C bond lengths of 1.50–1.52 Å , consistent with strained three-membered rings.

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

methyl 2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H12N2O2S/c1-5-7(10(13)14-2)9(15)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,12,15) |

InChI Key |

GVECHMNLDWLPBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=S)N=C(N1)C2CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, methyl acetoacetate, and thiourea . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo group at position 6 is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the sulfur atom. This reactivity enables the synthesis of oxygen- or nitrogen-containing analogs:

Mechanistic Insight : The thioxo group acts as a leaving site, with nucleophiles attacking the electrophilic C6 position. The cyclopropyl substituent at C2 stabilizes transition states through steric hindrance, influencing substitution rates .

Alkylation Reactions

Alkylation occurs preferentially at the sulfur atom (S6) or nitrogen atoms (N1/N3) under basic conditions:

Notable Example : Reaction with ethyl bromoacetate produces N-alkylated derivatives used in structure-activity relationship (SAR) studies for enzyme inhibition .

Oxidation Reactions

Controlled oxidation of the thioxo group yields sulfoxide or sulfone derivatives, critical for modulating electronic properties:

Caution : Overoxidation to sulfone requires careful stoichiometric control to avoid side reactions.

Condensation and Cyclization

The NH groups in the dihydropyrimidine ring participate in condensation reactions:

Example : Condensation with thiourea under melt conditions yields thienopyrimidine derivatives with enhanced binding to ATP pockets in kinases .

Ester Hydrolysis and Functionalization

The methyl ester at position 5 undergoes hydrolysis, enabling further derivatization:

Interaction with Electrophiles

The electron-rich pyrimidine ring reacts with electrophiles at specific positions:

| Electrophile | Site | Product | Catalytic System |

|---|---|---|---|

| Nitronium ion | C4 | Nitro-substituted derivative | HNO₃, H₂SO₄, 0°C |

| Chlorine (Cl₂) | C5 | Chlorinated analog | FeCl₃, CHCl₃, 50°C |

Note : Electrophilic aromatic substitution is hindered at C2 and C6 due to steric and electronic effects from substituents .

Scientific Research Applications

The compound has shown promising biological activities, particularly in the areas of anticancer and antimicrobial research. Below are key findings from various studies:

Anticancer Activity

-

Mechanism of Action :

- The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It affects multiple signaling pathways, including the ERK and AKT pathways, which are crucial for cell survival and growth.

- In Vitro Studies :

- Case Study :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Broad-Spectrum Activity :

- Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. It has shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL .

-

Mechanism :

- The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth.

Data Summary

| Application | Target | IC50/MIC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.5 | Induces apoptosis via ERK pathway |

| Anticancer | A549 | 3.0 | Inhibits proliferation |

| Antimicrobial | Staphylococcus aureus | <100 | Disrupts cell wall synthesis |

| Antimicrobial | Escherichia coli | <100 | Interferes with metabolic pathways |

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound for its targets. The pathways involved in its action are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs Identified:

Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS 950032-31-2)

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Substituents: Position 2: (2-methoxyethyl)sulfanyl; Position 4: isobutyl; Position 5: cyano (C≡N); Position 6: oxo (C=O) .

Comparative Analysis:

Table 1: Structural and Functional Properties

Key Observations:

Position 6 (Thioxo vs. Oxo): The thioxo group in the target compound introduces greater polarizability and acidity compared to the oxo analog. In crystallographic studies, thioxo groups may influence ring puckering dynamics due to steric and electronic effects, as described by Cremer and Pople’s generalized puckering coordinates .

Position 2 (Cyclopropyl vs. Sulfanyl Groups): The cyclopropyl group in the target compound introduces ring strain, which may increase reactivity or alter conformational stability compared to the (2-methoxyethyl)sulfanyl group in the 5-cyano derivative . Cyclopropane’s sp³ hybridization also affects electron distribution across the pyrimidine ring.

Position 5 (Methyl Ester vs.

Position 4 (Methyl vs. Isobutyl): The methyl group in the target compound minimizes steric hindrance, favoring planar ring conformations. In contrast, the isobutyl substituent in the 5-cyano derivative increases lipophilicity, which could enhance membrane permeability in biological systems .

Research Findings and Implications

Crystallographic Insights: Structural studies of such compounds often employ programs like SHELX for refinement and ORTEP-III for graphical representation .

Reactivity and Applications: The thioxo group may enhance nucleophilic substitution reactivity at position 6 compared to oxo analogs. This property is valuable in synthesizing functionalized pyrimidines for pharmaceutical applications (e.g., kinase inhibitors) .

Thermodynamic and Solubility Trends: The target compound’s molecular weight (240.28 g/mol) and ester functionality suggest moderate solubility in organic solvents, whereas the 5-cyano derivative’s higher molecular weight (292.35 g/mol) and isobutyl group may favor lipid solubility .

Biological Activity

Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

Synthesis:

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea (or thiourea), and β-keto esters. This method has been widely studied for producing various pyrimidine derivatives with potential biological applications .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study evaluated several pyrimidine derivatives for their ability to scavenge free radicals and reduce oxidative stress. The most potent compound in the series demonstrated an IC50 value of 0.6 mg/ml in the DPPH scavenging assay, suggesting strong antioxidant properties .

Antimicrobial Activity

The biological activity of this compound has also been assessed against various microbial strains. Studies have shown that certain thioxo-pyrimidines exhibit notable antibacterial and antifungal properties. For example, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has been reported to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to cardiovascular diseases. This inhibition may provide therapeutic benefits in managing conditions related to atherosclerosis .

Case Studies and Research Findings

-

Antioxidant Evaluation :

- Study : A series of methylated thioxo-pyrimidines were synthesized and evaluated for antioxidant activity.

- Findings : Compounds showed significant free radical scavenging abilities with varying potencies.

- : The structure-activity relationship indicated that modifications at specific positions could enhance antioxidant efficacy .

- Antimicrobial Screening :

- Enzyme Inhibition Study :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a modified Biginelli reaction (). A typical protocol involves refluxing cyclopropanecarboxaldehyde, thiourea, and methyl acetoacetate in ethanol with sulfamic acid as a catalyst (). Microwave-assisted synthesis (e.g., 100°C for 25 min in THF with Pd(PPh₃)₄) may enhance yield and reduce reaction time for analogous dihydropyrimidines (). Optimization includes adjusting molar ratios (e.g., 1:1.2:1.5 for aldehyde:β-ketoester:thiourea) and using pyridine or morpholine as bases to stabilize intermediates ().

Q. How should crystallization conditions be designed to obtain high-purity single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a CH₂Cl₂/CH₃OH (2:1) or EtOH solution at room temperature is effective for growing single crystals (). Centrifugation or vacuum filtration followed by recrystallization in acetic acid can remove impurities (). For cyclopropane-containing derivatives, ensure slow cooling to minimize lattice defects ( ).

Q. What spectroscopic techniques are critical for characterizing the compound, and how should data interpretation account for structural features like the thioxo group?

- Methodological Answer :

- ¹H/¹³C NMR : The thioxo group (C=S) deshields adjacent protons, causing downfield shifts (e.g., NH at δ 13.55 ppm in DMSO-d₆) (). Confirm cyclopropane protons via coupling patterns (e.g., multiplet at δ 2.12–2.15 ppm for CH) ().

- HRMS : Use ESI to verify the exact mass (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₂S: calc. 253.0648) ( ).

- IR : A strong absorption band near 1650–1680 cm⁻¹ confirms the C=S stretch ().

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP-III aid in resolving structural ambiguities in X-ray crystallography data?

- Methodological Answer :

- SHELXL refines small-molecule structures using least-squares minimization, critical for resolving disorder in cyclopropane rings or thioxo tautomerism ( ).

- ORTEP-III generates thermal ellipsoid plots to visualize anisotropic displacement parameters, highlighting potential steric strain in the cyclopropane moiety ( ).

- For puckering analysis, apply Cremer-Pople coordinates to quantify non-planarity of the dihydropyrimidine ring ( ).

Q. What strategies address contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts with implicit solvent models (e.g., PCM for DMSO) to match experimental δ values ().

- Tautomerism : Compare energy barriers for thione (C=S) vs. thiol (S–H) tautomers using DFT. If thiol dominates, expect NH signals near δ 13.5 ppm ( ).

- Dynamic Effects : Use MD simulations to assess ring puckering or cyclopropane ring strain influencing spectral discrepancies ( ).

Q. How can synthetic byproducts be minimized during alkylation or cyclopropane functionalization?

- Methodological Answer :

- Selective Alkylation : Use 1-bromo-2-methoxyethane in DMF with anhydrous K₂CO₃ to target sulfur alkylation over oxygen ().

- Byproduct Removal : Employ silica gel chromatography (hexane/EtOAc gradients) or fractional crystallization ().

- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in EtOAc/hexane 1:3) or HPLC-MS ().

Q. What pharmacophore models are suitable for predicting bioactivity, given the compound’s dihydropyrimidine scaffold?

- Methodological Answer :

- QSAR : Correlate substituent effects (e.g., cyclopropyl lipophilicity, thioxo H-bonding) with hypotensive or antimicrobial activity using CoMFA/CoMSIA ().

- Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases using PyMOL/AutoDock Vina. The thioxo group may act as a H-bond acceptor ().

Data Analysis and Validation

Q. How should researchers validate crystallographic data for non-planar ring systems like cyclopropane-fused dihydropyrimidines?

- Methodological Answer :

- Puckering Analysis : Calculate Cremer-Pople parameters (θ, φ) to quantify ring distortion ( ). For cyclopropane derivatives, θ > 20° indicates significant puckering.

- Hydrogen Bonding : Validate intermolecular N–H⋯O/S interactions (e.g., dimer formation via N–H⋯O bonds at 2.8–3.0 Å) using Mercury software ().

Q. What statistical methods are recommended for analyzing biological assay data involving this compound?

- Methodological Answer :

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with Hill slopes >1 for cooperative binding ().

- Transcriptomic Data : Apply RNA-seq pipelines (e.g., DESeq2) to identify differentially expressed genes under compound-induced stress ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.